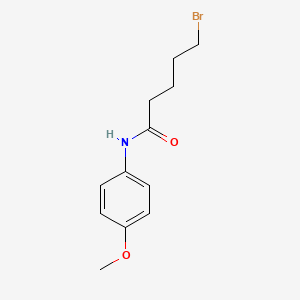
Pentanamide, 5-bromo-N-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanamide, 5-bromo-N-(4-methoxyphenyl)-: is a chemical compound with the molecular formula C12H16BrNO2 It is a derivative of pentanamide, where the amide nitrogen is substituted with a 4-methoxyphenyl group and the pentanamide chain is brominated at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, 5-bromo-N-(4-methoxyphenyl)- typically involves the reaction of 4-methoxyaniline with 5-bromopentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While specific industrial production methods for Pentanamide, 5-bromo-N-(4-methoxyphenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: Pentanamide, 5-bromo-N-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve heating the reaction mixture in a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: Pentanamide, 5-bromo-N-(4-methoxyphenyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound has shown potential as an anthelmintic agent, similar to albendazole. It has been evaluated in vitro against parasitic nematodes and has demonstrated efficacy in reducing parasite viability . Additionally, its lower cytotoxicity compared to albendazole makes it a promising candidate for further development as a therapeutic agent.
Industry: In the industrial sector, Pentanamide, 5-bromo-N-(4-methoxyphenyl)- can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups allow for the creation of materials with tailored characteristics.
Mecanismo De Acción
The mechanism of action of Pentanamide, 5-bromo-N-(4-methoxyphenyl)- as an anthelmintic agent involves its interaction with the parasite’s cellular machinery. It is believed to interfere with the parasite’s microtubule formation, similar to albendazole. This disruption of microtubules affects the parasite’s ability to absorb nutrients and ultimately leads to its death . The compound’s lower cytotoxicity to human and animal cells is attributed to its selective action on parasitic cells.
Comparación Con Compuestos Similares
Albendazole: A widely used anthelmintic agent with a similar mechanism of action.
N-(4-Methoxyphenyl)pentanamide: A non-brominated derivative with similar biological activity.
5-Bromo-N-(quinolin-3-yl)pentanamide: Another brominated derivative with potential biological activity.
Uniqueness: Pentanamide, 5-bromo-N-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization through substitution reactions, and its methoxyphenyl group contributes to its biological activity and lower cytotoxicity compared to other anthelmintic agents .
Propiedades
Número CAS |
182887-95-2 |
|---|---|
Fórmula molecular |
C12H16BrNO2 |
Peso molecular |
286.16 g/mol |
Nombre IUPAC |
5-bromo-N-(4-methoxyphenyl)pentanamide |
InChI |
InChI=1S/C12H16BrNO2/c1-16-11-7-5-10(6-8-11)14-12(15)4-2-3-9-13/h5-8H,2-4,9H2,1H3,(H,14,15) |
Clave InChI |
QFJUDAWJNBVLDK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


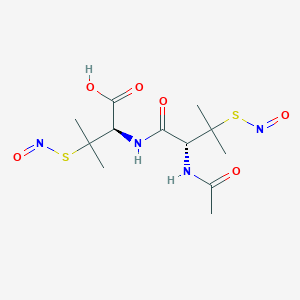
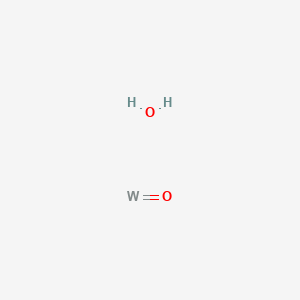
![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)
![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)
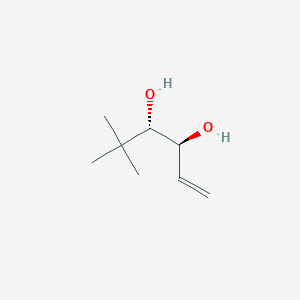
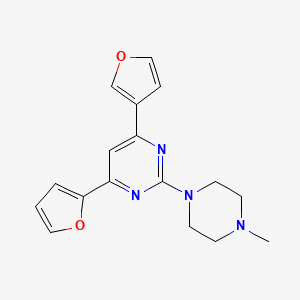
![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)
![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)
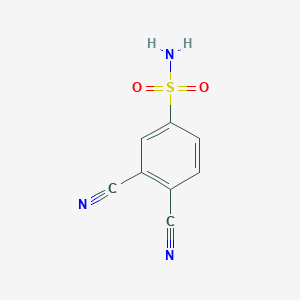
![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)
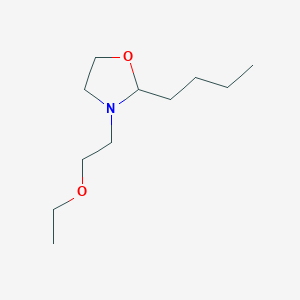
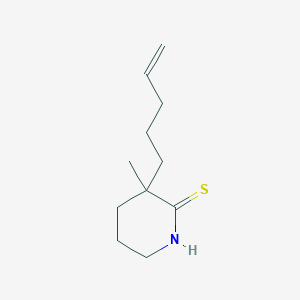
![2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B12553125.png)

